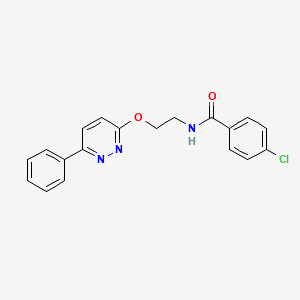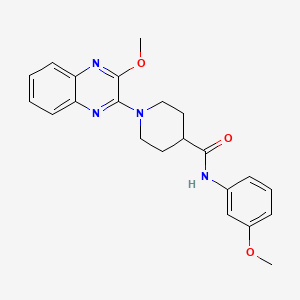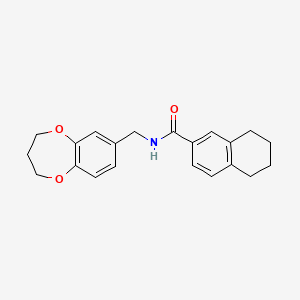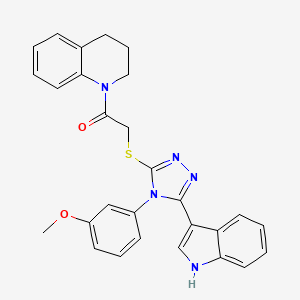
4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-phenylpyridazin-3-ol and 4-chlorobenzoyl chloride.
Reaction: The 6-phenylpyridazin-3-ol is reacted with 2-chloroethylamine hydrochloride in the presence of a base to form the intermediate 2-((6-phenylpyridazin-3-yl)oxy)ethylamine.
Final Step: The intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Zardaverine: An anti-platelet agent with a pyridazine core.
Emorfazone: An anti-inflammatory agent with a pyridazine structure.
Pyridaben: A herbicide with a pyridazine ring.
Uniqueness
4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a chloro group and a phenylpyridazinyl moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H16ClN3O2 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-8-6-15(7-9-16)19(24)21-12-13-25-18-11-10-17(22-23-18)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24) |
InChI Key |
ASORYGQTEHCQQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B14968258.png)

![6-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968276.png)
![N-(4-bromo-3-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968281.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B14968292.png)
![N-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968303.png)
![2-(3,5-Difluorobenzyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968305.png)
![Methyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B14968306.png)
![2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B14968310.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14968327.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B14968329.png)
![N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B14968337.png)
